Pentamidine Amidoxime

Vue d'ensemble

Description

Pentamidine is an antifungal medication that fights infections caused by fungus . It is used to prevent and treat pneumonia caused by Pneumocystis jiroveci (carinii) . Amidoximes of pentamidine were prepared for the study of the biotransformation of pentamidine and the evaluation of its trypanocidal and leishmanicidal properties .

Synthesis Analysis

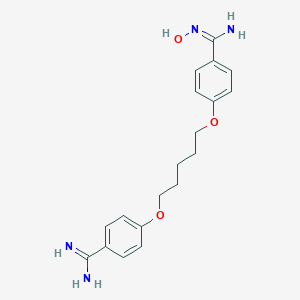

Amidoximes of pentamidine were synthesized where one or both the terminal amidine moieties of pentamidine are replaced by an amidoxime . The HPLC methods developed allowed excellent separation of the compound pairs examined .

Molecular Structure Analysis

Pentamidine Amidoxime contains total 51 bond(s); 27 non-H bond(s), 14 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 amidine derivative(s), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 2 ether(s) (aromatic) .

Chemical Reactions Analysis

The metabolic reactions of Pentamidine Amidoxime were found to be catalyzed by the cytochrome P-450 system (mixed-function oxidases) .

Physical And Chemical Properties Analysis

The HPLC methods developed allowed excellent separation of the compound pairs examined. Also, the possible selection of different separation techniques (i.e. adsorption- and ion-pair-chromatography) permits universal application .

Applications De Recherche Scientifique

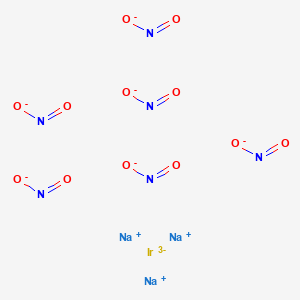

Amidoximes as Nitric Oxide (NO) Donors

Specific Scientific Field

Bioorganic Chemistry

Comprehensive and Detailed Summary of the Application

Amidoximes, including Pentamidine Amidoxime, have been studied for their ability to act as Nitric Oxide (NO) donors . NO is naturally synthesized in the human body and presents many beneficial biological effects, particularly on the cardiovascular system .

Methods of Application or Experimental Procedures

Amidoximes can be oxidized in vivo to release NO . The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .

Results or Outcomes Obtained

The oxidation of amidoximes leads to the release of NO, which has beneficial effects on the cardiovascular system . This could potentially be used to develop external sources to increase the NO level in the body .

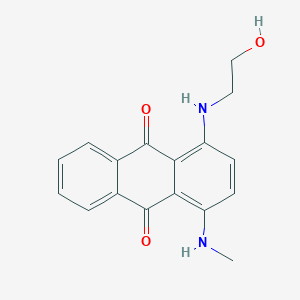

Amidoximes as Cardiotonic Agents

Specific Scientific Field

Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application

Amidoximes, including Pentamidine Amidoxime, have been found in several drug candidates with diverse medical indications, such as cardiotonic agents . These compounds can increase the heart muscle force and reduce heart failures by increasing the contractile force of the heart muscle .

Methods of Application or Experimental Procedures

The application of these compounds involves their synthesis and administration as drugs . The specific methods of application would depend on the specific drug formulation and the patient’s medical condition .

Results or Outcomes Obtained

Successful examples of drug candidates exhibiting cardiotonic properties contain the amidoxime moiety . These drugs have shown potential in increasing the contractile force of the heart muscle and reducing heart failures .

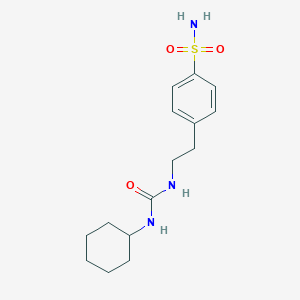

Amidoximes as Inhibitors of Serine Proteases

Specific Scientific Field

Biochemistry

Comprehensive and Detailed Summary of the Application

Amidoximes, including Pentamidine Amidoxime, have been found in the development of trypsin-like serine protease inhibitors . These inhibitors have much potential for therapy in various diseases .

Results or Outcomes Obtained

Amidine-containing drugs, such as pentamidine and diminazene, have shown potential in the treatment of diseases like pneumocystis jiroveci pneumonia, leishmaniasis, or trypanosomiasis .

Amidoximes as Anticoagulants

Comprehensive and Detailed Summary of the Application

Amidoximes, including Pentamidine Amidoxime, have been found in several drug candidates with diverse medical indications, such as anticoagulants . These compounds can prevent blood clotting and are useful tools for the treatment of thromboembolic diseases .

Results or Outcomes Obtained

Successful examples of drug candidates exhibiting anticoagulant properties contain the amidoxime moiety . These drugs have shown potential in the treatment of thromboembolic diseases .

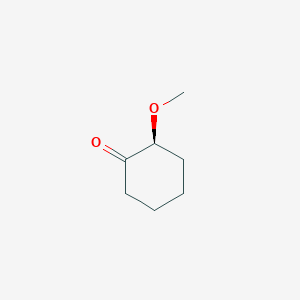

Amidoximes as Antimicrobial Agents

Comprehensive and Detailed Summary of the Application

Amidoximes, including Pentamidine Amidoxime, have been found in several drug candidates with diverse medical indications, such as antimicrobial agents . These compounds can inhibit the growth of or kill microorganisms .

Results or Outcomes Obtained

Successful examples of drug candidates exhibiting antimicrobial properties contain the amidoxime moiety . These drugs have shown potential in the treatment of various infections .

Propriétés

IUPAC Name |

4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREYBSXWRHBDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentamidine Amidoxime | |

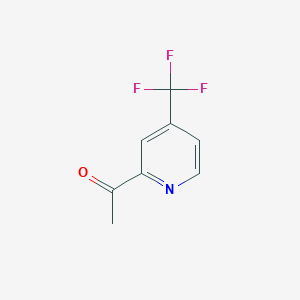

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

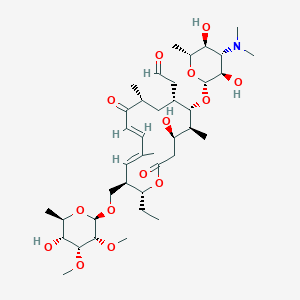

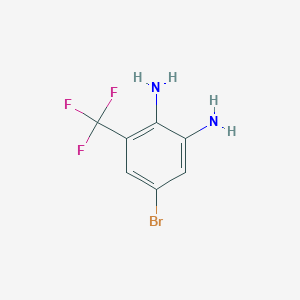

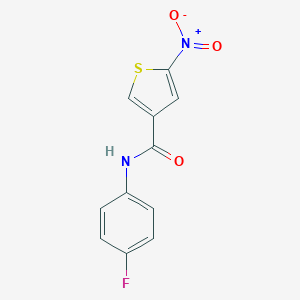

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)